molecular formula C5H13ClN2O B2890713 (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride CAS No. 1909288-36-3

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride

Cat. No.: B2890713
CAS No.: 1909288-36-3
M. Wt: 152.62
InChI Key: QPTGEYOLUZKYKC-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring with a hydrazinyl group and a hydroxyl group attached to it. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the hydrazinyl and hydroxyl groups.

    Hydrazination: Cyclopentanone is reacted with hydrazine under controlled conditions to form the hydrazinyl derivative.

    Reduction: The hydrazinyl derivative is then reduced using a suitable reducing agent, such as sodium borohydride, to introduce the hydroxyl group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to modify the hydrazinyl group.

    Substitution: The hydrazinyl group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones or aldehydes.

    Reduced Derivatives: Modified hydrazinyl compounds.

    Substituted Derivatives: Compounds with different functional groups replacing the hydrazinyl group.

Scientific Research Applications

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique reactivity and chiral properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-aminocyclopentan-1-ol hydrochloride: Similar structure but with an amino group instead of a hydrazinyl group.

    (1R,2R)-2-hydrazinylcyclohexan-1-ol hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is unique due to its specific combination of a hydrazinyl group and a hydroxyl group on a cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(1R,2R)-2-hydrazinylcyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-4-2-1-3-5(4)8;/h4-5,7-8H,1-3,6H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTGEYOLUZKYKC-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.